molecular formula C11H9FN2O B8450559 4-(4-Amino-3-fluorophenoxy)pyridine

4-(4-Amino-3-fluorophenoxy)pyridine

Cat. No. B8450559
M. Wt: 204.20 g/mol
InChI Key: LVVPCNGDMQWTMB-UHFFFAOYSA-N
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Patent
US08377938B2

Procedure details

Potassium tert-butoxide (214 g) was dissolved in dimethyl sulfoxide (750 ml) and tetrahydrofuran (250 ml) under a nitrogen stream, and a solution of 4-amino-3-fluorophenol ½ naphthalene-2,6-disulfonate (242 g) and 4-chloropyridine-2-carboxamide (100 g) in dimethyl sulfoxide (1000 ml) was added dropwise to the solution with stirring and cooling on ice. The reaction mixture was stirred at room temperature for 30 minutes, then in an oil bath at 90° C. (external temperature) for 2 hours. The reaction mixture was allowed to cool down to room temperature, and water (3000 ml) was added, and the reaction mixture was stirred for 2 hours. The precipitated solid was collected by filtration, and washed with water (500 ml, twice). The residue was suspended in water (2000 ml), stirred for 30 minutes, collected by filtration again, and washed with water (500 ml, twice). Drying by hot air at 60° C. gave the title compound (119 g, 75.3%).
Quantity
214 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
242 g
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
1000 mL
Type
solvent
Reaction Step Two
Name
Quantity
3000 mL
Type
solvent
Reaction Step Three
Yield
75.3%

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].O1CCCC1.[NH2:12][C:13]1[CH:18]=[CH:17][C:16]([OH:19])=[CH:15][C:14]=1[F:20].Cl[C:22]1[CH:27]=[CH:26][N:25]=[C:24](C(N)=O)[CH:23]=1>CS(C)=O.O>[NH2:12][C:13]1[CH:18]=[CH:17][C:16]([O:19][C:22]2[CH:27]=[CH:26][N:25]=[CH:24][CH:23]=2)=[CH:15][C:14]=1[F:20] |f:0.1|

Inputs

Step One
Name
Quantity
214 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
750 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
242 g
Type
reactant
Smiles
NC1=C(C=C(C=C1)O)F
Name
Quantity
100 g
Type
reactant
Smiles
ClC1=CC(=NC=C1)C(=O)N
Name
Quantity
1000 mL
Type
solvent
Smiles
CS(=O)C
Step Three
Name
Quantity
3000 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling on ice
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The precipitated solid was collected by filtration
WASH
Type
WASH
Details
washed with water (500 ml
STIRRING
Type
STIRRING
Details
stirred for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
collected by filtration again
WASH
Type
WASH
Details
washed with water (500 ml
CUSTOM
Type
CUSTOM
Details
Drying by hot air at 60° C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=C(C=C(OC2=CC=NC=C2)C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 119 g
YIELD: PERCENTYIELD 75.3%
YIELD: CALCULATEDPERCENTYIELD 91.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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